2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
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Description
2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 162.08920892 g/mol and the complexity rating of the compound is 155. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid involves the conversion of a starting material, 3-methylbutanal, to the final product through a series of chemical reactions.", "Starting Materials": [ "3-methylbutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethylene glycol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Reduction of 3-methylbutanal with sodium borohydride in methanol to yield 3-methylbutanol", "2. Oxidation of 3-methylbutanol with sulfuric acid and sodium dichromate to yield 3-methylbutanoic acid", "3. Esterification of 3-methylbutanoic acid with ethylene glycol in the presence of sulfuric acid to yield 2-(2-hydroxyethoxy)-3-methylbutanoic acid", "4. Hydrolysis of 2-(2-hydroxyethoxy)-3-methylbutanoic acid with sodium hydroxide to yield 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid", "5. Neutralization of the reaction mixture with hydrochloric acid and precipitation of the product with sodium bicarbonate", "6. Purification of the product by recrystallization from water and drying to yield the final product" ] } | |
CAS No. |
23944-47-0 |
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
KXEISHUBUXWXGY-CAHLUQPWSA-N |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)O)O)O |
SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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